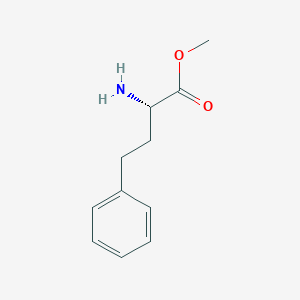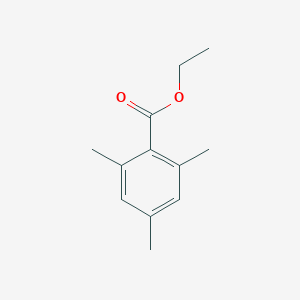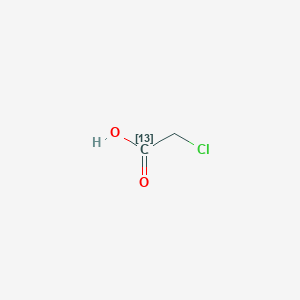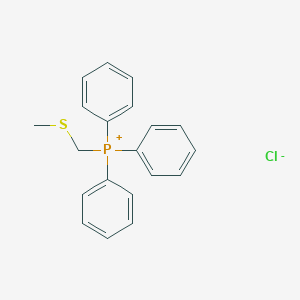
(S)-Methyl-2-Amino-4-phenylbutanoat
Übersicht
Beschreibung
(S)-methyl 2-amino-4-phenylbutanoate is a chemical compound with the molecular formula C11H15NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Wissenschaftliche Forschungsanwendungen
(S)-methyl 2-amino-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
(S)-Methyl 2-amino-4-phenylbutanoate, also known as METHYL (2S)-2-AMINO-4-PHENYLBUTANOATE, is a complex compound that interacts with various targets. The primary targets include the Endothelin Receptor , GCGR (Glucagon Receptor) , GLP Receptor (Glucagon-like Peptide-1 Receptor) , Somatostatin Receptor , and Vasopressin Receptor . These receptors play crucial roles in various biological processes, including metabolic regulation, cardiovascular function, and neurological signaling.
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. For instance, it acts as a dual agonist for the GCGR and GLP-1 receptors , which can continuously improve glycemic control . It also exhibits robust anti-obesity efficacy by increasing energy expenditure and decreasing food intake .
Biochemical Pathways
The compound affects several biochemical pathways. Its interaction with the GCGR and GLP-1 receptors influences the glucagon and insulin signaling pathways , which are critical for maintaining glucose homeostasis . Additionally, its action on the Endothelin Receptor affects the endothelin signaling pathway , which plays a role in cardiovascular function .
Result of Action
The molecular and cellular effects of the compound’s action are diverse due to its interaction with multiple targets. For instance, it can promote β-cell proliferation and enhance the average islet mass, contributing to improved glycemic control . It also has potential anti-obesity effects by modulating energy expenditure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-amino-4-phenylbutanoate typically involves the esterification of (S)-2-amino-4-phenylbutanoic acid. One common method includes the reaction of (S)-2-amino-4-phenylbutanoic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is carried out at a temperature range of 0°C to 65°C for about 2 hours .
Industrial Production Methods
In industrial settings, the production of (S)-methyl 2-amino-4-phenylbutanoate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Quality control measures such as NMR, HPLC, and LC-MS are employed to ensure the consistency and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-methyl 2-amino-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or esters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (S)-2-amino-4-phenylbutanoate hydrochloride: A hydrochloride salt form of the compound with similar properties.
(S)-2-amino-4-phenylbutanoic acid: The parent acid from which the ester is derived.
Uniqueness
(S)-methyl 2-amino-4-phenylbutanoate is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic or enantiomeric counterparts. This specificity makes it valuable in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPNFOMBMXWUOG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Phenylthio)phenyl]ethan-1-one](/img/structure/B156413.png)












